molecular formula C9H9FN2 B1301773 2-Dimethylamino-6-fluorobenzonitrile CAS No. 96994-73-9

2-Dimethylamino-6-fluorobenzonitrile

Cat. No.: B1301773
CAS No.: 96994-73-9
M. Wt: 164.18 g/mol
InChI Key: WWNKVUULRIWDJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Dimethylamino-6-fluorobenzonitrile can be achieved through various methods. One common synthetic route involves the treatment of 2,6-dichlorobenzonitrile with potassium fluoride in sulfolane. The reaction conditions typically include elevated temperatures and the use of a polar aprotic solvent to facilitate the substitution reaction.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Dimethylamino-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the dimethylamino and fluorine groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an alkyl halide can yield a substituted benzonitrile derivative.

Scientific Research Applications

2-Dimethylamino-6-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biology and Medicine: Research studies have explored its potential as a fluorescent probe for biological imaging and as a precursor for the synthesis of bioactive molecules.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as an electron-donating group, influencing the electronic properties of the compound. This can affect its reactivity and interactions with other molecules.

In biological systems, the compound may interact with proteins and enzymes, altering their activity and function. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

2-Dimethylamino-6-fluorobenzonitrile can be compared with other similar compounds, such as:

    2-Dimethylamino-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.

    2-Dimethylamino-6-chlorobenzonitrile: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and applications.

    2-Dimethylamino-6-bromobenzonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNKVUULRIWDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371837
Record name 2-Dimethylamino-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96994-73-9
Record name 2-Dimethylamino-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96994-73-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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